Hirao Coupling Yield: Ethyl Diphenylphosphinate vs. Diphenylphosphine Oxide Under Identical MW Conditions
In the microwave-assisted, Pd(OAc)₂-catalyzed Hirao coupling of chlorobenzene, ethyl diphenylphosphinate (product 2d) was isolated in 59% (Entry 11) and 55% (Entry 12) yields, accompanied by ~29% of diethyl phenylphosphonate as a by-product. Under the same catalytic system (10 mol% Pd(OAc)₂, Cs₂CO₃ or K₂CO₃, 135–150 °C, MW), diphenylphosphine oxide gave complete conversion to triphenylphosphine oxide (Table 2, Entry 7) [1]. This represents a yield deficit of approximately 41–45 absolute percentage points for the phosphinate, driven by competing transesterification and by-product formation that is absent when using the secondary phosphine oxide reagent.
| Evidence Dimension | Isolated product yield in Hirao P–C coupling with chlorobenzene |
|---|---|
| Target Compound Data | Ethyl diphenylphosphinate (2d): 59% (Entry 11) and 55% (Entry 12) |
| Comparator Or Baseline | Diphenylphosphine oxide: complete conversion (Entry 7) |
| Quantified Difference | ~41–45 absolute percentage points lower yield; ~29% diethyl phenylphosphonate by-product unique to phosphinate pathway |
| Conditions | 10 mol% Pd(OAc)₂, 1.3 equiv. P-reagent, 1.1 equiv. Cs₂CO₃ or K₂CO₃, EtOH, 150 °C, MW irradiation (Molecules 2025, Table 2) |
Why This Matters
A procurement decision favoring diphenylphosphine oxide over ethyl diphenylphosphinate for Hirao couplings would be justified when maximizing yield and minimizing purification burden are critical, whereas ethyl diphenylphosphinate is necessary when the target structure specifically requires the ethyl diphenylphosphinate motif.
- [1] Huszár, B.; Mucsi, Z.; Keglevich, G. Microwave-Assisted P–C Coupling of the Less Reactive Chlorobenzene and >P(O)H Reagents in the Absence of the Usual Mono- and Bidental P-Ligands. Molecules 2025, 30 (5), 1045. https://doi.org/10.3390/molecules30051045 View Source
